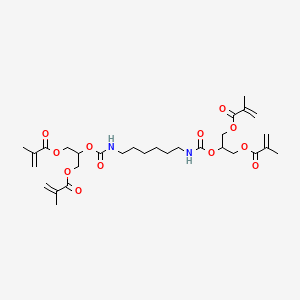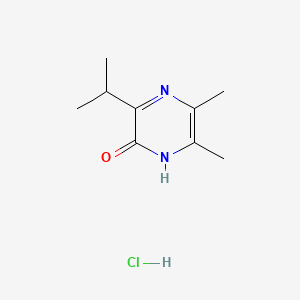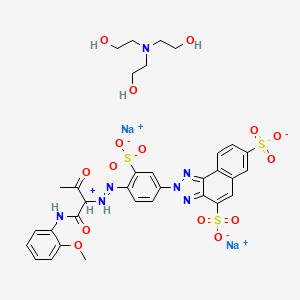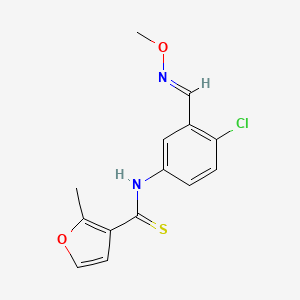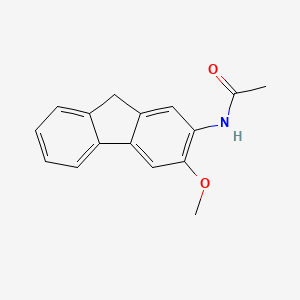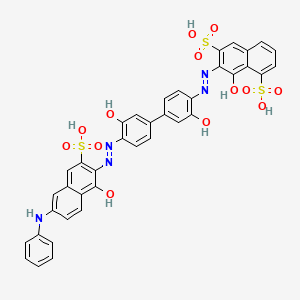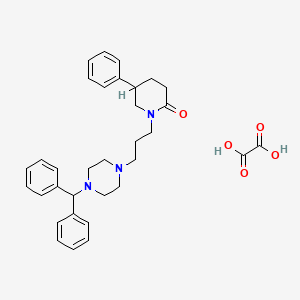
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperazine ring, a piperidinone ring, and multiple phenyl groups. Its diverse functional groups make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate typically involves multiple steps, including the formation of the piperazine and piperidinone rings, followed by the introduction of the phenyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through the reaction of diphenylmethyl chloride with piperazine under basic conditions.
Step 2: Formation of the piperidinone ring via a cyclization reaction involving a suitable precursor.
Step 3: Coupling of the piperazine and piperidinone intermediates through a propyl linker.
Step 4: Introduction of the phenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone
- 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone hydrochloride
Uniqueness
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
109758-34-1 |
|---|---|
Molecular Formula |
C33H39N3O5 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-5-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H37N3O.C2H2O4/c35-30-18-17-29(26-11-4-1-5-12-26)25-34(30)20-10-19-32-21-23-33(24-22-32)31(27-13-6-2-7-14-27)28-15-8-3-9-16-28;3-1(4)2(5)6/h1-9,11-16,29,31H,10,17-25H2;(H,3,4)(H,5,6) |
InChI Key |
KYKSIDAGQYUQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(CC1C2=CC=CC=C2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


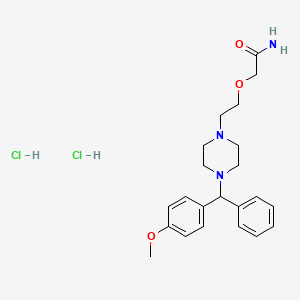
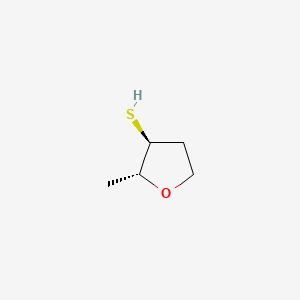


![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)
